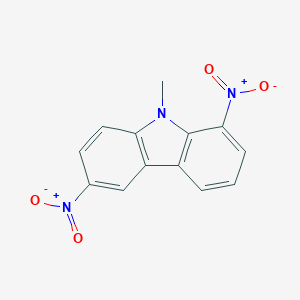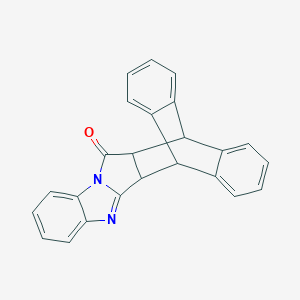
4-amino-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-amino-N-(3-methylphenyl)benzamide” is a crucial building block for many drug candidates . It has a wide range of applications in medicinal chemistry and serves as a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
The synthesis of “4-amino-N-(3-methylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process was developed using a continuous flow microreactor system . The reaction process is relatively complicated due to the different chemical environments of the two amine groups .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “4-amino-N-(3-methylphenyl)benzamide” is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .Applications De Recherche Scientifique
Advanced Oxidation Processes for Acetaminophen Degradation :
- A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs) discusses the pathways, by-products, biotoxicity, and theoretical calculations related to the degradation mechanisms. The study provides insights into how similar methodologies could be applied to understand the environmental and health impacts of various benzamide derivatives, including 4-amino-N-(3-methylphenyl)benzamide, especially in the context of their stability, degradation products, and potential toxicological effects (Qutob et al., 2022).
Pharmacological and Clinical Uses of Metoclopramide :
- Metoclopramide's pharmacological properties and clinical use review highlights its efficacy in treating various gastrointestinal disorders. This review provides a model for how the pharmacokinetic and pharmacodynamic properties of similar compounds, such as 4-amino-N-(3-methylphenyl)benzamide, could be studied to understand their potential therapeutic applications (Pinder et al., 2012).
Supramolecular Chemistry of Benzene Derivatives :
- The review on benzene-1,3,5-tricarboxamide (BTA) and its significance in supramolecular chemistry underlines the versatility of benzamide derivatives in creating structured, functional materials. This could suggest avenues for researching 4-amino-N-(3-methylphenyl)benzamide's potential in nanotechnology, polymer processing, and biomedical applications (Cantekin et al., 2012).
Toxicology and Environmental Impact of Acrylamide :
- A critical review addressing the toxicology, environmental impact, and control of acrylamide underscores the importance of understanding the toxicological profiles of chemical compounds. Research into compounds like 4-amino-N-(3-methylphenyl)benzamide could benefit from similar toxicological assessments to ensure safety and environmental compatibility (Taeymans et al., 2004).
Pharmacology of Psychoactive Substances :
- Reviews on the pharmacology of substances like MDMA provide insights into the neurological and psychological effects of psychoactive drugs. Such studies could inform research on the neurological impact of benzamide derivatives, potentially revealing new therapeutic or psychoactive properties (Sessa et al., 2019).
Safety and Hazards
While specific safety and hazard information for “4-amino-N-(3-methylphenyl)benzamide” was not found in the retrieved data, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
The continuous flow microreactor system developed for the synthesis of “4-amino-N-(3-methylphenyl)benzamide” shows promise for future applications . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . This model was used to optimize reaction conditions, resulting in a yield of 85.7% within 10 minutes . This efficient and practical process could be further optimized and scaled up for industrial applications.
Mécanisme D'action
Target of Action
4-amino-N-(3-methylphenyl)benzamide is a crucial building block of many drug candidates . .
Mode of Action
The mode of action of 4-amino-N-(3-methylphenyl)benzamide involves its synthesis through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .
Biochemical Pathways
It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .
Result of Action
The result of the action of 4-amino-N-(3-methylphenyl)benzamide is its synthesis with a yield of 85.7% within 10 minutes in a microreactor . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
Action Environment
The action environment significantly influences the production of 4-amino-N-(3-methylphenyl)benzamide. An increase in temperature from 30 to 70°C led to the enhancement of 4-amino-N-(3-methylphenyl)benzamide production from about 42% to 76% at a residence time of 420s .
Propriétés
IUPAC Name |
4-amino-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOYXVNYOLDJJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]piperazine](/img/structure/B375280.png)

![(2E)-3-(3,4-dichlorophenyl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B375283.png)
![N-[1-(1H-benzimidazol-2-yl)ethylidene]-N-(4-methylphenyl)amine](/img/structure/B375284.png)

![[3,4,5-Triacetyloxy-6-[(4-phenylpiperazine-1-carbothioyl)amino]oxan-2-yl]methyl acetate](/img/structure/B375286.png)
![2-[2-[(3-Hydroxyphenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B375287.png)





![methyl 3-(bromomethyl)-1-(4-chlorophenyl)-2-cyanospiro[pyrazolidine-5,9'-(9'H)-fluorene]-4-carboxylate](/img/structure/B375302.png)
